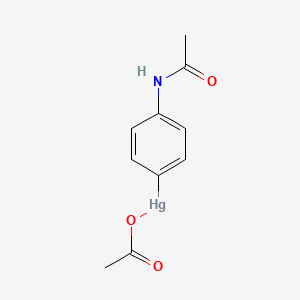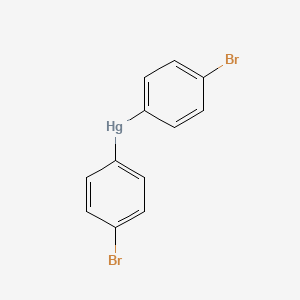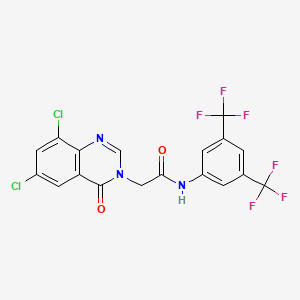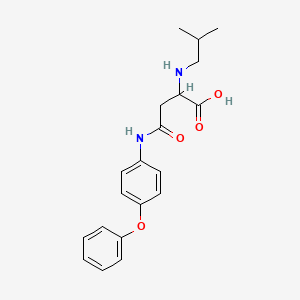
N-(2-Methoxybenzylidene)-3,5-xylidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxybenzylidene)-3,5-xylidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 2-methoxybenzaldehyde and 3,5-xylidine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzylidene)-3,5-xylidine typically involves the condensation of 2-methoxybenzaldehyde with 3,5-xylidine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxybenzylidene)-3,5-xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(2-Methoxybenzylidene)-3,5-xylidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Methoxybenzylidene)-3,5-xylidine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methoxybenzylidene)benzohydrazide: Similar structure but with a hydrazide group instead of an amine.
N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Contains a methylenedioxy group on the aromatic ring.
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base with a hydrazine and carbothioamide group.
Uniqueness
N-(2-Methoxybenzylidene)-3,5-xylidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both methoxy and xylidine groups provides distinct electronic and steric properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
124254-30-4 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)17-11-14-6-4-5-7-16(14)18-3/h4-11H,1-3H3 |
Clé InChI |
PJNQOXFRSOFZAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N=CC2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)


